molecular formula C8H11Cl2N3 B8658250 (3,6-Dichloropyridazin-4-yl)diethylamine

(3,6-Dichloropyridazin-4-yl)diethylamine

Cat. No.: B8658250
M. Wt: 220.10 g/mol
InChI Key: RMYVMDBWCGRHMH-UHFFFAOYSA-N
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Description

(3,6-Dichloropyridazin-4-yl)diethylamine is a useful research compound. Its molecular formula is C8H11Cl2N3 and its molecular weight is 220.10 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3,6-Dichloropyridazin-4-yl)diethylamine, and how do reaction conditions influence yield?

The compound is synthesized via regioselective amination of 3,6-dichloropyridazine derivatives. A microwave-assisted method accelerates the reaction, achieving higher yields (70–90%) compared to conventional heating. Key steps include:

  • Substitution : Reacting 3,6-dichloropyridazine with diethylamine under controlled pH (8–9) and temperature (60–80°C) to target the 4-position.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .
  • Catalyst Optimization : Using triethylamine as a base enhances nucleophilic substitution efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity (e.g., absence of Cl signals at C4) and diethylamine integration.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 234.05) .
  • HPLC Purity Analysis : ≥98% purity is standard for biological assays .

Q. What safety protocols are required for handling this compound?

  • Corrosivity : Use nitrile gloves and goggles to prevent skin/eye exposure (diethylamine derivatives are corrosive) .
  • Ventilation : Conduct reactions in fume hoods; diethylamine vapors are flammable and irritant .
  • Storage : Keep in airtight containers at 4°C under inert gas (N2_2) to prevent degradation .

Advanced Research Questions

Q. How does steric and electronic effects influence regioselectivity in diethylamine substitution on 3,6-dichloropyridazine?

The 4-position is favored due to:

  • Electronic Factors : Electron-withdrawing Cl atoms at C3 and C6 activate C4 for nucleophilic attack.
  • Steric Hindrance : Diethylamine’s bulky groups disfavor substitution at C3/C6. Computational studies (DFT) show a lower activation energy barrier (~15 kcal/mol) for C4 substitution .

Q. What in vitro models are used to evaluate the compound’s bioactivity, and how are IC50_{50} values interpreted?

  • Enzyme Inhibition : Test against 15-lipoxygenase (15-LO) using UV-Vis spectroscopy (λ = 234 nm for conjugated diene formation). Reported IC50_{50} values <10 µM suggest therapeutic potential .
  • Antimalarial Assays : Plasmodium falciparum cultures (e.g., 3D7 strain) with EC50_{50} determined via SYBR Green fluorescence. Discrepancies in activity between strains may reflect resistance mechanisms .

Q. How can researchers resolve contradictions in reaction yields reported across studies?

  • Parameter Screening : Vary solvents (DMF vs. acetonitrile), catalysts (Et3_3N vs. K2_2CO3_3), and microwave power (100–300 W) .
  • Byproduct Analysis : LC-MS identifies side products (e.g., over-alkylation) to refine stoichiometry .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Molecular Docking : AutoDock Vina models binding to 15-LO’s active site (PDB: 1LOX). Hydrophobic interactions with Leu414 and hydrogen bonding to His361 are critical .
  • QSAR Modeling : Correlate substituent effects (e.g., Cl vs. F) with bioactivity to guide structural optimization .

Q. Methodological Notes

  • Controlled Experiments : Include negative controls (e.g., unsubstituted pyridazine) to validate specificity in biological assays .
  • Data Reproducibility : Replicate syntheses ≥3 times with independent batches to assess variability .

Properties

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.10 g/mol

IUPAC Name

3,6-dichloro-N,N-diethylpyridazin-4-amine

InChI

InChI=1S/C8H11Cl2N3/c1-3-13(4-2)6-5-7(9)11-12-8(6)10/h5H,3-4H2,1-2H3

InChI Key

RMYVMDBWCGRHMH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=NN=C1Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4,6-Trichloropyridazine (2 g) and diethylamine (2.4 ml) were initially charged in toluene (10 ml) and left to stand at RT for 3 days. Then the mixture was admixed with water and EA, and the EA phase was removed. The EA phase was washed three times with water, dried over magnesium sulfate, filtered and concentrated. The residue was purified using silica gel (70 g cartridge, n-heptane/EA gradient 0-50% within 60 min). 1.1 g of the title compound were obtained.
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